molecular formula C9H7F3O2 B2485906 3-(Hydroxymethyl)-5-(trifluoromethyl)benzaldehyde CAS No. 1289165-43-0

3-(Hydroxymethyl)-5-(trifluoromethyl)benzaldehyde

Cat. No.: B2485906
CAS No.: 1289165-43-0
M. Wt: 204.148
InChI Key: SIJCDOCNLXQVLZ-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-5-(trifluoromethyl)benzaldehyde is an organic compound characterized by the presence of a trifluoromethyl group and a hydroxymethyl group attached to a benzaldehyde core. The trifluoromethyl group is known for its significant role in enhancing the lipophilicity, metabolic stability, and pharmacokinetic properties of organic compounds . This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of aromatic compounds using reagents such as Umemoto’s reagents

Industrial Production Methods

Industrial production methods for this compound may involve large-scale trifluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-5-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and radical initiators for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing critical roles.

Major Products

The major products formed from these reactions include trifluoromethylated carboxylic acids, alcohols, and substituted benzaldehyde derivatives. These products are valuable intermediates in the synthesis of more complex molecules.

Scientific Research Applications

3-(Hydroxymethyl)-5-(trifluoromethyl)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-5-(trifluoromethyl)benzaldehyde involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The hydroxymethyl and aldehyde groups can form hydrogen bonds and participate in redox reactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated benzaldehydes and hydroxymethylated aromatic compounds. Examples are:

Uniqueness

3-(Hydroxymethyl)-5-(trifluoromethyl)benzaldehyde is unique due to the presence of both the trifluoromethyl and hydroxymethyl groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

3-(hydroxymethyl)-5-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c10-9(11,12)8-2-6(4-13)1-7(3-8)5-14/h1-4,14H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJCDOCNLXQVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C=O)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289165-43-0
Record name 3-(hydroxymethyl)-5-(trifluoromethyl)benzaldehyde
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